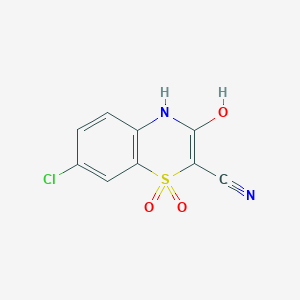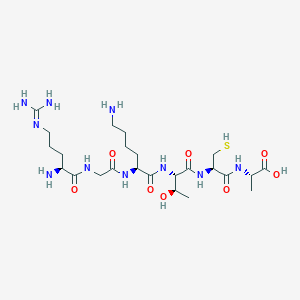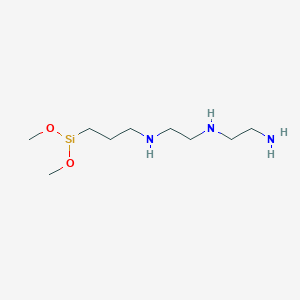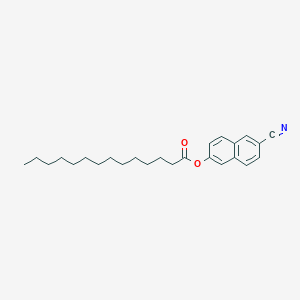![molecular formula C10H15NO10 B14228569 N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid CAS No. 753438-09-4](/img/structure/B14228569.png)
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid is a complex organic compound known for its unique chemical structure and properties. This compound is of significant interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry. Its ability to form stable complexes with metal ions makes it a valuable chelating agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid typically involves the reaction of maleic acid with diethanolamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of an alkali or earth alkali metal salt of maleic acid, and the process is carried out under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities .
化学反応の分析
Types of Reactions
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as carboxyl and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or other reduced forms of the compound .
科学的研究の応用
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid has a wide range of scientific research applications:
作用機序
The mechanism by which N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. This chelation process involves the coordination of metal ions by the carboxyl and hydroxyl groups present in the compound. The resulting complexes are stable and can be used in various applications, including metal ion removal and stabilization .
類似化合物との比較
Similar Compounds
- N-bis[2-(1,2-dicarboxyethoxy)ethyl]aspartic acid
- N-alkyl-N-bis-(2-(1,2-dicarboxyethoxy)-ethyl)-amine derivatives
Uniqueness
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid is unique due to its specific combination of functional groups, which provide it with distinct chelating properties. Compared to similar compounds, it offers enhanced stability and efficiency in forming metal ion complexes, making it particularly valuable in applications requiring strong and stable chelation .
特性
CAS番号 |
753438-09-4 |
|---|---|
分子式 |
C10H15NO10 |
分子量 |
309.23 g/mol |
IUPAC名 |
(2S)-2-[2-(1,2-dicarboxyethoxy)ethylamino]-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C10H15NO10/c12-5(13)3-4(8(15)16)21-2-1-11-6(9(17)18)7(14)10(19)20/h4,6-7,11,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t4?,6-,7?/m0/s1 |
InChIキー |
AWXWEIKJGXLRIC-FSTBSXBUSA-N |
異性体SMILES |
C(COC(CC(=O)O)C(=O)O)N[C@@H](C(C(=O)O)O)C(=O)O |
正規SMILES |
C(COC(CC(=O)O)C(=O)O)NC(C(C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
![Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14228488.png)

![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)


![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)

![1H-Benzimidazol-5-amine, 2-[1,1'-biphenyl]-2-yl-](/img/structure/B14228525.png)


![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
